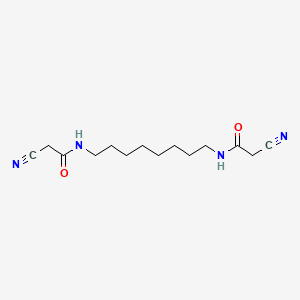![molecular formula C13H14NP B12565277 2-[Ethyl(phenyl)phosphanyl]pyridine CAS No. 192505-70-7](/img/structure/B12565277.png)
2-[Ethyl(phenyl)phosphanyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Ethyl(phenyl)phosphanyl]pyridine is an organophosphorus compound that features a pyridine ring substituted with an ethyl(phenyl)phosphanyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(phenyl)phosphanyl]pyridine typically involves the reaction of 2-bromopyridine with ethyl(phenyl)phosphine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a suitable solvent such as toluene or THF. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(phenyl)phosphanyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Ethyl(phenyl)phosphanyl]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as a building block for drug development, particularly in the design of enzyme inhibitors.
Industry: The compound can be utilized in the development of new materials with specific electronic or photonic properties
Mechanism of Action
The mechanism by which 2-[Ethyl(phenyl)phosphanyl]pyridine exerts its effects depends on its application:
Catalysis: As a ligand, it coordinates to metal centers, influencing the reactivity and selectivity of the metal catalyst.
Biological Activity: When used in drug design, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Lacks the phosphanyl group, making it less versatile in coordination chemistry.
2-(Diphenylphosphanyl)pyridine: Contains a diphenylphosphanyl group instead of an ethyl(phenyl)phosphanyl group, which can affect its steric and electronic properties.
2-(Ethyl(phenyl)phosphanyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring, leading to different reactivity and applications
Uniqueness
2-[Ethyl(phenyl)phosphanyl]pyridine is unique due to the presence of both a pyridine ring and an ethyl(phenyl)phosphanyl group, which provides a balance of electronic and steric properties. This makes it a versatile ligand in catalysis and a valuable building block in synthetic chemistry.
Properties
CAS No. |
192505-70-7 |
|---|---|
Molecular Formula |
C13H14NP |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
ethyl-phenyl-pyridin-2-ylphosphane |
InChI |
InChI=1S/C13H14NP/c1-2-15(12-8-4-3-5-9-12)13-10-6-7-11-14-13/h3-11H,2H2,1H3 |
InChI Key |
SXMHCOZYNQZTSU-UHFFFAOYSA-N |
Canonical SMILES |
CCP(C1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



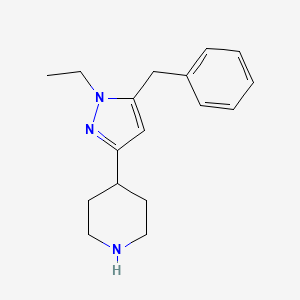
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
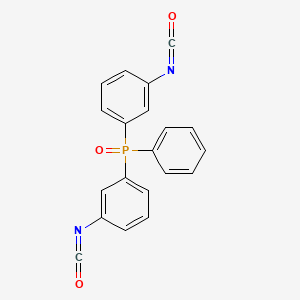
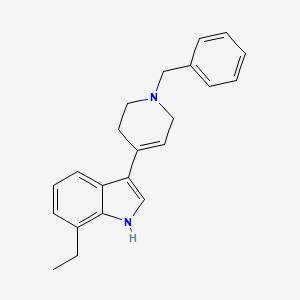
![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)
![4-[Dimethyl(octyl)silyl]morpholine](/img/structure/B12565230.png)
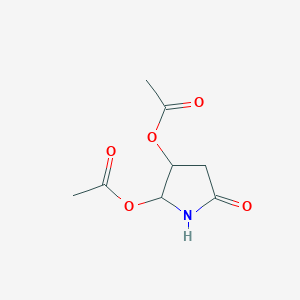
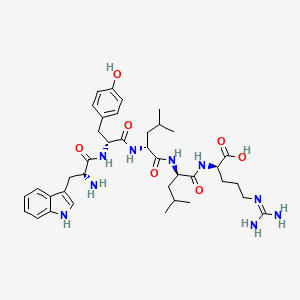
![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)

